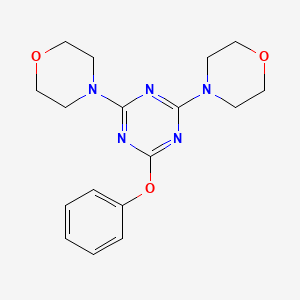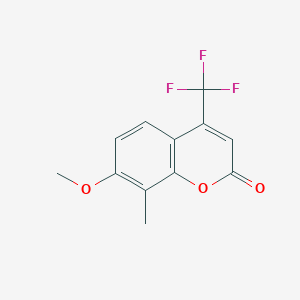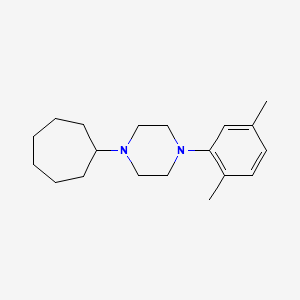
2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine (known as U0126) is a small molecule inhibitor that has been extensively used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. U0126 has been proven to be a valuable tool for investigating the MAPK pathway and its downstream effects.
作用机制
U0126 is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway, which is an upstream activator of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. U0126 binds to the ATP-binding site of MEK1 and MEK2, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway activation and downstream effects, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
U0126 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that U0126 can inhibit cell proliferation and induce apoptosis in various cancer cell lines. U0126 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels and is critical for tumor growth. In addition, U0126 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using U0126 in lab experiments is its specificity for the MEK pathway. U0126 has been extensively validated as a specific inhibitor of MEK1 and MEK2, which allows for precise investigation of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. However, a limitation of U0126 is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, U0126 can be toxic at high concentrations, which can lead to nonspecific effects.
未来方向
There are several future directions for the use of U0126 in scientific research. One potential avenue is the investigation of the role of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway in aging and age-related diseases. Another potential direction is the development of U0126 analogs with improved pharmacokinetic properties, such as longer half-life and reduced toxicity. Additionally, U0126 could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
合成方法
U0126 can be synthesized using a two-step process. The first step involves the reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine with morpholine to form 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine intermediate. The intermediate is then reacted with 1-(2-aminoethyl)-3-(4-tert-butylphenyl) urea to form the final product, U0126.
科学研究应用
U0126 has been widely used in scientific research to investigate the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway and its downstream effects. The 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. U0126 has been used to study the role of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine signaling in these diseases and has provided valuable insights into their pathogenesis.
属性
IUPAC Name |
4-(4-morpholin-4-yl-6-phenoxy-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-4-14(5-3-1)25-17-19-15(21-6-10-23-11-7-21)18-16(20-17)22-8-12-24-13-9-22/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHAAKLNDDZKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
![1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)

![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)


![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)